molecular formula C18H19N3O3S2 B13818189 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-

Cat. No.: B13818189
M. Wt: 389.5 g/mol
InChI Key: GYHFPTXNUOCRSS-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)- typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)- stands out due to its unique thieno[2,3-D]pyrimidine core. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)19-14(22)9-25-18-20-16(23)15-10(2)11(3)26-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

GYHFPTXNUOCRSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

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